![molecular formula C9H17Cl2N3 B6238761 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1984136-46-0](/img/no-structure.png)

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

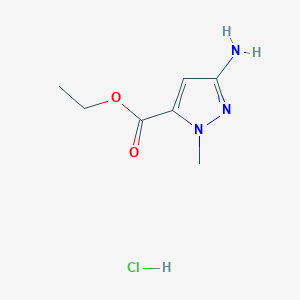

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound with the empirical formula C8H15Cl2N3. It has a molecular weight of 224.13 . This compound is part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are not extensively documented in the literature. It is known to be a solid compound .科学研究应用

Soluble Epoxide Hydrolase (sEH) Inhibition

The pyrazole moiety is known to act as a pharmacophore lead for sEH inhibition, which can reduce blood pressure elevation and inflammatory roles. Compounds with a piperidine ring and pyrazole have been designed and synthesized for this purpose .

Catalysis and Biomedical Chemistry

Tris(pyrazolyl)methane ligands, which include pyrazole structures, have been used in catalysis and biomedical chemistry. They have been investigated for treating diseases such as colon cancer .

Medicinal Chemistry and Drug Discovery

Pyrazoles exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. They are significant in medicinal chemistry and drug discovery .

Coordination Chemistry and Organometallic Chemistry

The pyrazole component is also utilized in coordination chemistry and organometallic chemistry due to its ability to act as a ligand for metal complexes .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their potent antileishmanial and antimalarial activities. Their structures are often verified using techniques like FTIR and NMR .

安全和危害

作用机制

Target of Action

The primary targets of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by binding to the active site of LmPTR1 , a protein in Leishmania . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .

Biochemical Pathways

The compound’s interaction with lmptr1 suggests it may disrupt the normal functioning of this protein, leading to downstream effects that inhibit the growth and proliferation of leishmania .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest it may have favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves the reaction of piperidine with 1H-pyrazole-1-carboxaldehyde in the presence of a reducing agent to form 3-[(1H-pyrazol-1-yl)methyl]piperidine. This intermediate is then reacted with hydrochloric acid to form the final product, 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.", "Starting Materials": [ "Piperidine", "1H-pyrazole-1-carboxaldehyde", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with 1H-pyrazole-1-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 3-[(1H-pyrazol-1-yl)methyl]piperidine.", "Step 2: The intermediate 3-[(1H-pyrazol-1-yl)methyl]piperidine is then reacted with hydrochloric acid to form 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.", "Step 3: The product is isolated and purified using standard techniques, such as recrystallization or chromatography." ] } | |

CAS 编号 |

1984136-46-0 |

产品名称 |

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride |

分子式 |

C9H17Cl2N3 |

分子量 |

238.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。